

Everolimus different cancer types response rates

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Compound Focus: Everolimus

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Everolimus Efficacy in Advanced Breast Cancer

The following data comes from studies on patients with **ER-positive, HER2-negative advanced breast cancer** previously treated with a CDK4/6 inhibitor.

| Cancer Type | Regimen | Patient Population / Study | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|--------------------------------|---|--|---------------------------------|-----------------------------|
| Advanced Breast Cancer [1] [2] | Giredestrant + Everolimus | evERA Trial (Phase III) - ITT Population | 8.77 months | 23.8% |
| | | evERA Trial (Phase III) - ESR1-mutant | 9.99 months | 26.6% |
| | Standard-of-Care Endocrine Therapy + Everolimus | evERA Trial (Phase III) - ITT Population | 5.49 months | 11.7% |
| | | evERA Trial (Phase III) - | 5.45 months | 13.8% |

| Cancer Type | Regimen | Patient Population / Study | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|----------------------------|--------------------------------|------------------------------------|---------------------------------|-----------------------------|
| | | ESR1-mutant | | |
| Advanced Breast Cancer [3] | Everolimus + Endocrine Therapy | Real-World Analysis (Post-CDK4/6i) | 4.13 months (median) | 10.9% |

Everolimus Efficacy in Advanced Kidney Cancer

The data below compares combination therapy against a standard single-agent treatment for **metastatic clear cell renal cell carcinoma (ccRCC)** that progressed after immunotherapy.

| Cancer Type | Regimen | Patient Population / Study | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|------------------------------------|---------------------------|---|---------------------------------|-----------------------------|
| Advanced Kidney Cancer [4] [5] [6] | Lenvatinib + Everolimus | LenCabo Trial (Phase II) - Post Immunotherapy | 15.7 months | 52.6% |
| | Cabozantinib (Comparator) | LenCabo Trial (Phase II) - Post Immunotherapy | 10.2 months | 38.6% |

Detailed Experimental Protocols

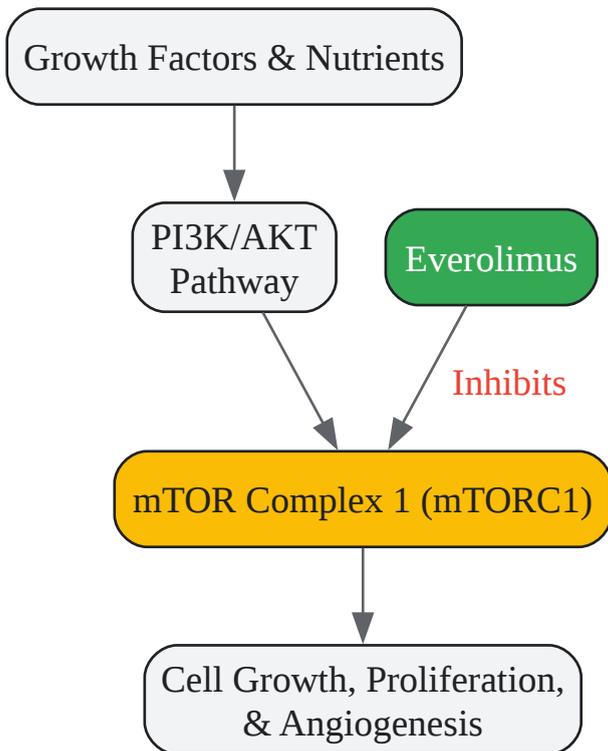
To help you evaluate the data, here are the methodologies for the key clinical trials cited.

- evERA Breast Cancer Trial (Phase III) [1] [2]
 - **Objective:** To evaluate the efficacy and safety of giredestrant plus **everolimus** versus standard-of-care (SOC) endocrine therapy plus **everolimus**.

- **Patient Population:** 373 patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.
 - **Study Design:** Randomized, open-label, multicenter trial.
 - **Intervention Group:** Giredestrant (30 mg daily) + **Everolimus** (10 mg daily).
 - **Control Group:** Physician's choice of SOC endocrine therapy (exemestane, fulvestrant, or tamoxifen) + **Everolimus** (10 mg daily).
 - **Primary Endpoints:** Investigator-assessed PFS in the intention-to-treat (ITT) population and in the subgroup of patients with ESR1 mutations.
 - **Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.
- LenCabo Kidney Cancer Trial (Phase II) [6]
 - **Objective:** To test the hypothesis that lenvatinib plus **everolimus** yields a longer PFS than cabozantinib in patients with metastatic clear cell RCC (ccRCC) that progressed on PD-1-based immunotherapy.
 - **Patient Population:** 86 patients with metastatic or advanced ccRCC who had received 1 or 2 prior lines of treatment, including a PD-1/PD-L1 immune checkpoint inhibitor.
 - **Study Design:** Multicenter, randomized phase II trial.
 - **Intervention Group:** Lenvatinib (18 mg daily) + **Everolimus** (5 mg daily).
 - **Control Group:** Cabozantinib (60 mg daily).
 - **Primary Endpoint:** Progression-free survival (PFS).
 - **Secondary Endpoints:** Objective response rate (ORR), overall survival (OS), and safety.

The mTOR Pathway and Everolimus Mechanism

Everolimus is a kinase inhibitor that works by specifically targeting the mTOR (mechanistic target of rapamycin) protein. The following diagram illustrates the simplified mTOR signaling pathway and how **everolimus** acts upon it.



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In various cancers, this pathway is often overactive, leading to uncontrolled tumor growth and survival. By inhibiting mTOR, **everolimus** helps to slow down or stop the growth and spread of cancer cells [7].

Key Insights for Researchers

- **Combination is Key:** The data underscores that **everolimus**'s primary clinical benefit is derived from its use in rational combinations, such as with endocrine therapy in breast cancer or with lenvatinib in kidney cancer, rather than as a monotherapy in these settings [3] [4] [1].
- **Overcoming Resistance:** These combinations represent strategies to overcome resistance to prior therapies. In breast cancer, the giredestrant/**everolimus** combo targets both the estrogen receptor and the mTOR pathway post-CDK4/6 inhibitor failure. In kidney cancer, the dual inhibition of VEGF (via lenvatinib) and mTOR (via **everolimus**) is effective after immunotherapy progression [1] [6].
- **Dosing Considerations:** Tolerability can be a challenge. A separate study in neuroendocrine tumors suggested that a lower starting dose of **everolimus** (5 mg) may offer a similar efficacy profile to the 10 mg dose with a better safety profile, a finding that may inform clinical practice and trial design [8].

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